![molecular formula C10H9N3O2 B012146 1-(4-Nitrobenzyl)-1H-pyrazole CAS No. 110525-57-0](/img/structure/B12146.png)
1-(4-Nitrobenzyl)-1H-pyrazole
Overview
Description
1-(4-Nitrobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a nitrobenzyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with equilibrative nucleoside transporters (ents), which play a crucial role in the transport of nucleosides across cell membranes .
Mode of Action
It’s known that nitrobenzyl compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Benzyloxybenzaldehyde derivatives, which are structurally similar, have been synthesized by reactions with 4-nitrobenzyl bromide . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also be involved in similar biochemical transformations.
Pharmacokinetics
Prodrug design, a strategy often used to improve the solubility and pharmacokinetic features of drugs, has been applied to similar nitrobenzyl compounds . This suggests that this compound might also exhibit favorable pharmacokinetic properties when used as a prodrug.
Result of Action
Similar nitrobenzyl compounds have been reported to inhibit the activity of certain transporters, such as the breast cancer resistance protein (abcg2) . This suggests that this compound might also have inhibitory effects on certain cellular transporters.
Action Environment
It’s known that the stability of similar nitrobenzyl compounds can be influenced by factors such as temperature and solvent conditions .
Biochemical Analysis
Biochemical Properties
1-(4-Nitrobenzyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The interaction between this compound and glutathione S-transferase involves the binding of the compound to the enzyme’s active site, which can influence the enzyme’s activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of equilibrative nucleoside transporters, which are involved in the transport of nucleosides across cell membranes . This inhibition can lead to alterations in nucleoside levels within cells, affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, such as glutathione S-transferase, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo reductive fragmentation, leading to the release of toxic amine-based products . These degradation products can have long-term effects on cellular function, including cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular metabolism . Threshold effects and dose-dependent toxicity are important considerations in the use of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in its metabolism and degradation. For example, the compound can be reduced by nitroreductase enzymes, leading to the formation of hydroxylamine intermediates . These intermediates can further react to produce toxic metabolites, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported by equilibrative nucleoside transporters, which facilitate its movement across cell membranes . Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)-1H-pyrazole can be synthesized through a multi-step process involving the nitration of benzyl chloride followed by cyclization with hydrazine derivatives. The general synthetic route involves:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobenzyl chloride.
Cyclization: The 4-nitrobenzyl chloride is then reacted with hydrazine or its derivatives under basic conditions to form the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-Aminobenzyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
1-(4-Nitrobenzyl)-1H-pyrazole has been investigated for its antimicrobial and anticancer properties:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, some compounds exhibit IC50 values as low as 0.01 µM against specific cancer cell lines, indicating potent antiproliferative activity .
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The presence of the nitro group is crucial for enhancing these activities .
The biological mechanisms of this compound include:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit specific enzymes, impacting biochemical pathways.
- Protein Interaction : The pyrazole ring engages in hydrogen bonding and π-π interactions with target proteins, potentially leading to therapeutic effects.
- Cellular Uptake : The structure may facilitate uptake into cells, allowing it to exert effects on intracellular targets .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in:
- Material Science : It serves as an intermediate in the synthesis of complex organic molecules and materials.
- Photocatalysis : Its unique structure makes it suitable for developing new photocatalytic materials .
Case Studies
Several studies highlight the applications of this compound derivatives:
- Anticancer Research : A study demonstrated that specific derivatives inhibit tumor growth in vivo models, providing a basis for further drug development targeting cancer therapies .
- Antimicrobial Development : Research has led to the synthesis of novel pyrazole derivatives that exhibit enhanced antibacterial properties compared to standard antibiotics, suggesting their potential use in treating resistant bacterial infections .
Summary of Findings
The applications of this compound span across medicinal chemistry and industrial fields. Its promising anticancer and antimicrobial activities make it a significant candidate for further research and development. Moreover, its role as an intermediate in organic synthesis positions it as a valuable compound in material science.
Application Area | Specific Uses | Remarks |
---|---|---|
Medicinal Chemistry | Anticancer, Antimicrobial | Significant bioactivity observed |
Biological Activity | Enzyme inhibition, Protein interaction | Mechanisms involve reactive intermediates |
Industrial Applications | Material synthesis, Photocatalysis | Useful in developing new materials |
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-1H-pyrazole can be compared with other nitrobenzyl-substituted heterocycles:
1-(4-Nitrobenzyl)-1H-1,2,4-Triazole: Similar in structure but contains an additional nitrogen atom in the ring, which may alter its chemical reactivity and biological activity.
1-(4-Nitrobenzyl)-1H-1,3,4-Oxadiazole:
1-(4-Nitrobenzyl)-1H-1,3,4-Thiadiazole: Contains a sulfur atom in the ring, which can affect its stability and reactivity.
Uniqueness: this compound is unique due to its specific combination of a nitrobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
1-(4-Nitrobenzyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzyl bromide with pyrazole derivatives under basic conditions. This method allows for the introduction of the nitro group, which is crucial for the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have demonstrated efficacy against various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Prostate cancer
- Colorectal cancer
The mechanisms underlying these effects often involve the inhibition of key cellular pathways responsible for tumor growth and proliferation. For instance, compounds containing nitro groups have been shown to inhibit topoisomerase activity, leading to DNA damage and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity . Studies have indicated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the nitro group enhances its interaction with microbial membranes, contributing to its efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research suggests that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
- DNA Interaction : Nitro-containing compounds often interact with DNA, leading to structural alterations that trigger cellular stress responses.
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.
Case Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives, including this compound, revealed significant antiproliferative effects on MDA-MB-231 breast cancer cells. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited superior inhibition zones compared to standard antibiotics .
Data Table
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQFBNNHCBSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359584 | |
Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-57-0 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110525-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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